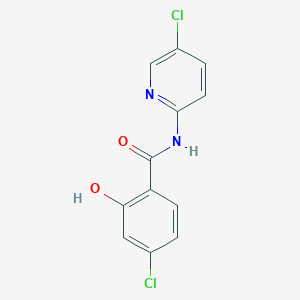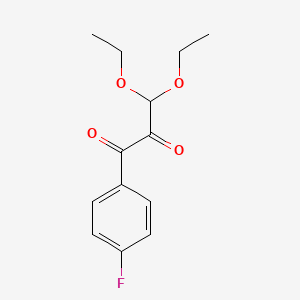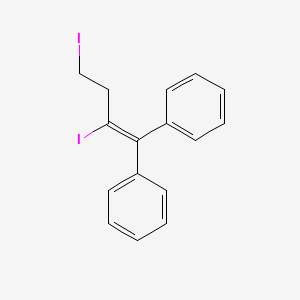
Benzene, 1,1'-(2,4-diiodo-1-butenylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- is a complex organic compound characterized by the presence of two iodine atoms and a butenylidene linkage between two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- typically involves the iodination of a precursor compound. One common method involves the reaction of a butenylidene-linked benzene derivative with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and iodine are continuously fed into a reactor. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- involves its interaction with specific molecular targets. The iodine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their structure and function. This compound can also participate in electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(1-butenylidene)bis-: Similar structure but lacks the iodine atoms.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Contains a triple bond instead of a double bond in the butenylidene linkage
Uniqueness
The presence of iodine atoms in Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- makes it unique compared to its analogs. These iodine atoms can participate in specific interactions and reactions that are not possible with other similar compounds, enhancing its utility in various applications .
Properties
CAS No. |
534619-01-7 |
|---|---|
Molecular Formula |
C16H14I2 |
Molecular Weight |
460.09 g/mol |
IUPAC Name |
(2,4-diiodo-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H14I2/c17-12-11-15(18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
PVJXOUMLBURUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(CCI)I)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


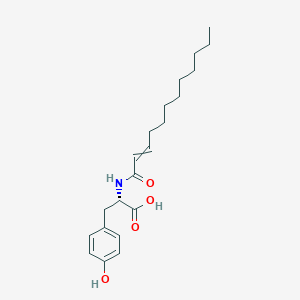
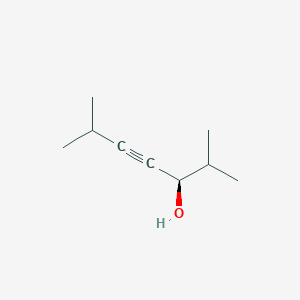
![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
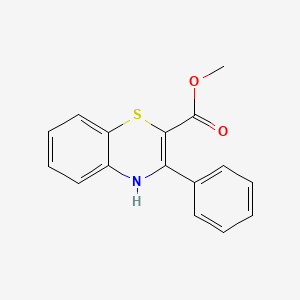
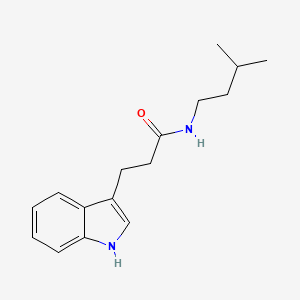
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane](/img/structure/B14216788.png)
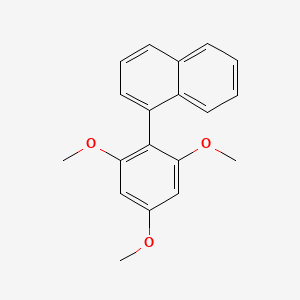
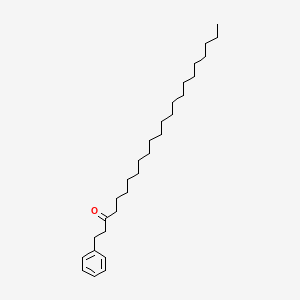
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine](/img/structure/B14216802.png)
![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)
